molecular formula C18H20N6O3 B2982849 1-(2-ethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 951482-81-8

1-(2-ethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2982849
CAS No.: 951482-81-8
M. Wt: 368.397
InChI Key: WCCRBDYVHYOPQE-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a urea bridge connecting a 2-ethoxyphenyl group and a tetrazole ring system, the latter of which is substituted with a 4-methoxyphenyl group. Tetrazole derivatives are particularly valued as bioisosteres for carboxylic acids and amides, offering potential advantages in metabolic stability and other beneficial physicochemical properties, which makes them crucial scaffolds in the design of novel pharmaceutical agents . The specific research applications and mechanism of action for this compound are not fully characterized in the available scientific literature, positioning it as a valuable tool for exploratory biology and chemistry. Researchers may utilize it as a key intermediate in synthetic pathways or as a core structural motif for developing enzyme inhibitors, receptor modulators, or probes for studying protein-ligand interactions. The presence of both ethoxy and methoxy phenyl rings suggests potential for diverse interaction with biological targets. This product is provided for research purposes exclusively and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c1-3-27-16-7-5-4-6-15(16)20-18(25)19-12-17-21-22-23-24(17)13-8-10-14(26-2)11-9-13/h4-11H,3,12H2,1-2H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCRBDYVHYOPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-ethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic compound that belongs to the class of tetrazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The chemical structure of 1-(2-ethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can be represented as follows:

C18H20N4O3\text{C}_{18}\text{H}_{20}\text{N}_{4}\text{O}_{3}

Key Features:

  • Tetrazole Ring: The presence of the tetrazole moiety is crucial for its biological activity.
  • Substituents: The ethoxy and methoxy groups contribute to its solubility and interaction with biological targets.

Although the precise mechanisms of action for this compound are not fully elucidated, it is hypothesized that it may interact with specific biological targets through:

  • Enzyme Inhibition: Similar compounds have shown potential in inhibiting various enzymes involved in disease pathways.
  • Receptor Modulation: Binding to receptors may alter cellular signaling pathways, contributing to its therapeutic effects.

Antimicrobial Activity

Research has demonstrated that tetrazole derivatives exhibit notable antimicrobial properties. For instance:

  • In Vitro Studies: Compounds similar to 1-(2-ethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea have shown activity against a variety of bacterial strains, including Gram-positive and Gram-negative bacteria. Minimal inhibitory concentrations (MICs) ranged from 8 to 256 µg/mL, indicating moderate to strong activity compared to standard antibiotics like Ciprofloxacin .
CompoundMIC (µg/mL)Bacterial Strains
1-(2-ethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)ureaTBDStaphylococcus aureus, E. coli
Reference Antibiotic2–16Various Clinical Isolates

Antifungal Activity

The antifungal properties of tetrazole derivatives have also been explored:

  • Case Study: A study indicated that certain tetrazole compounds exhibited significant antifungal activity against common pathogens like Candida albicans and Aspergillus niger at concentrations comparable to traditional antifungal agents .

Anticancer Activity

Recent investigations into the anticancer potential of tetrazole derivatives revealed promising results:

  • Cytotoxicity Assays: In vitro studies using cell lines such as A431 (epidermoid carcinoma) and HCT116 (colon cancer) demonstrated that these compounds could induce cytotoxic effects, with IC50 values suggesting effective concentration ranges for therapeutic use .

Pharmacokinetics

The pharmacokinetic profile of 1-(2-ethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea remains largely uncharacterized. However, insights can be drawn from similar compounds:

  • Absorption and Metabolism: These compounds often undergo metabolic transformations that may affect their bioavailability. Factors such as solubility and stability in physiological conditions are critical for their efficacy.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally related urea-tetrazole derivatives and other tetrazole-containing analogues:

Compound Name / ID (Evidence Source) Urea Substituent Tetrazole Substituent Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound (Hypothetical) 2-Ethoxyphenyl 4-Methoxyphenyl ~382.4* Not reported Ethoxy, methoxy
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(4-fluorophenyl)urea () 4-Fluorophenyl Phenyl ~325.3 166–170 Fluoro
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(2-chlorophenyl)urea () 2-Chlorophenyl Phenyl ~340.8 253–255 Chloro
1-(2-Ethoxyphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea () 2-Ethoxyphenyl 3-Fluorophenyl 356.4 Not reported Ethoxy, fluoro
1-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea () Thiophen-2-ylmethyl 4-Ethoxyphenyl 358.4 Not reported Ethoxy, thiophene
3-(4-Bromophenyl)-4-(((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile () N/A (sulfonyl linker) 4-Methoxyphenyl 476.0 61.8–62.7 Sulfonyl, bromo

*Calculated based on molecular formula C18H20N6O3.

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., fluoro, chloro) on phenyl rings () increase melting points (253–270°C) compared to electron-donating groups (e.g., methoxy, ethoxy), which likely reduce crystallinity due to decreased polarity .
  • Bioisosteric Replacements : Replacing the urea moiety with a sulfonyl group () or thiophene () alters hydrophobicity and hydrogen-bonding capacity, impacting solubility and target binding .
  • Positional Isomerism : The 3-fluorophenyl tetrazole substituent () vs. 4-methoxyphenyl in the target compound may lead to divergent biological activities due to steric and electronic differences .

Pharmacokinetic Considerations

  • Metabolic Stability : Methoxy groups are susceptible to cytochrome P450-mediated demethylation, whereas fluorine substituents () resist metabolism, prolonging half-life .

Q & A

Q. What are the recommended synthetic routes for 1-(2-ethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, and how can reaction conditions be optimized?

The synthesis of urea-tetrazole derivatives typically involves sequential functionalization. For example, tetrazole intermediates are often synthesized via [3+2] cycloaddition reactions between nitriles and sodium azide, followed by alkylation or aryl-substitution . A related method uses BBr₃ for demethylation of methoxy groups in intermediates (e.g., converting methoxy-protected tetrazoles to hydroxyl derivatives), as described in the synthesis of pyrazole-based inhibitors . For urea linkages, carbodiimide-mediated coupling of amines with isocyanates is common. Optimization may involve solvent selection (e.g., DMF for solubility) and bases like cesium carbonate to deprotonate intermediates .

Q. How can the structural identity and purity of this compound be confirmed?

Structural confirmation requires a combination of techniques:

  • X-ray crystallography : Using programs like SHELXL (for refinement) and SHELXS (for solution) to resolve crystal structures, as demonstrated in studies of similar tetrazole-urea derivatives .
  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy and methoxy groups) and LC-MS/HPLC for purity assessment (>95% by area normalization) .
  • Elemental analysis : To validate empirical formulas, particularly for nitrogen-rich tetrazole moieties.

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity and binding mechanisms of this compound?

Ligand-based virtual screening (LBVS) and molecular dynamics (MD) simulations are critical. For example:

  • Docking studies : Identify potential targets (e.g., CXCL12 or viral polymerases) by analyzing interactions with residues like Leu631 and Arg634, as seen in studies of structurally related inhibitors .
  • Pharmacophore modeling : Map the urea and tetrazole groups as hydrogen-bond donors/acceptors to prioritize targets.
  • MD simulations : Assess stability of ligand-protein complexes over 100–200 ns trajectories, using software like GROMACS or AMBER .

Q. How can structure-activity relationships (SAR) be explored to enhance potency or selectivity?

SAR studies should systematically modify:

  • Substituents on the tetrazole ring : Electron-withdrawing groups (e.g., trifluoromethyl) may enhance binding to hydrophobic pockets, as observed in carbamate-urea derivatives .
  • Urea linker flexibility : Replace the methylene spacer with rigid groups (e.g., aryl) to test conformational effects on target engagement.
  • Ethoxy/methoxy positions : Compare para vs. ortho substitutions on phenyl rings to optimize steric and electronic effects .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions or off-target effects. Mitigation strategies include:

  • Orthogonal assays : Validate enzyme inhibition (e.g., meprin α/β) with fluorescence-based and radiometric assays .
  • Counter-screening : Test against related targets (e.g., other proteases or kinases) to rule out non-specific binding.
  • Cellular models : Use primary cells or CRISPR-engineered lines to confirm target relevance in physiological contexts .

Methodological Notes

  • Key references : Synthesis , crystallography , computational modeling , and SAR .

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